molecular formula C16H16O3 B14758422 4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid

4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14758422
M. Wt: 256.30 g/mol
InChI Key: KZNSQPJJNMSTRL-UHFFFAOYSA-N
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Description

4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of biphenyl, characterized by the presence of an isopropoxy group at the 4’ position and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones or carboxylate derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The isopropoxy group can influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

    4-Isopropoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3 position.

    4-Isopropoxy-[1,1’-biphenyl]-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2 position.

Uniqueness: 4’-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the isopropoxy and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)benzoic acid

InChI

InChI=1S/C16H16O3/c1-11(2)19-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(17)18/h3-11H,1-2H3,(H,17,18)

InChI Key

KZNSQPJJNMSTRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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